molecular formula C18H18FN3O5S B4170786 1-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide

1-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide

Cat. No. B4170786
M. Wt: 407.4 g/mol
InChI Key: BBCMUWOOQMGCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonylurea compounds and has been studied extensively for its mechanism of action and biochemical effects.

Mechanism of Action

The exact mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of a specific enzyme called sulfonylurea receptor 1 (SUR1). This enzyme is involved in the regulation of insulin secretion and other physiological processes. By inhibiting its activity, 1-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide may be able to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide has a variety of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. Additionally, it has been shown to reduce pain and inflammation in these models. In terms of its effects on glucose metabolism, it has been shown to increase insulin secretion and improve glucose tolerance.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide in lab experiments is its specificity for the SUR1 enzyme. This allows researchers to study the effects of inhibiting this enzyme without affecting other physiological processes. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of experimental animals.

Future Directions

There are several future directions for research on 1-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide. One area of interest is its potential use in the treatment of diabetes. Further studies are needed to elucidate its mechanism of action and determine its safety and efficacy in human trials. Additionally, its anti-inflammatory and analgesic effects make it a promising candidate for the treatment of pain and inflammation-related disorders. Further studies are needed to determine its potential in these areas. Finally, the development of more specific and potent inhibitors of the SUR1 enzyme may lead to the development of more effective therapies for a variety of diseases.

Scientific Research Applications

1-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been investigated for its potential use in the treatment of diabetes, as it has been shown to have hypoglycemic effects.

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(3-nitrophenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O5S/c19-14-6-8-17(9-7-14)28(26,27)21-10-2-3-13(12-21)18(23)20-15-4-1-5-16(11-15)22(24)25/h1,4-9,11,13H,2-3,10,12H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCMUWOOQMGCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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